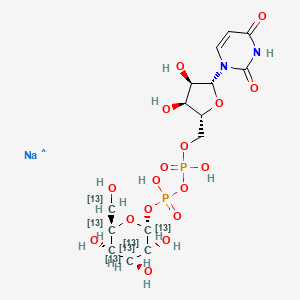

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

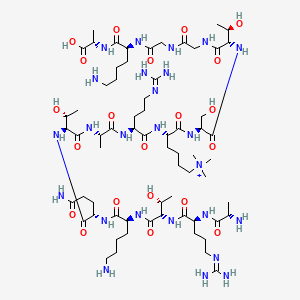

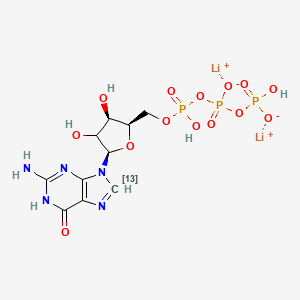

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is a labeled form of uridine 5’-diphosphoglucose, where the glucose moiety is labeled with carbon-13 at all six carbon positions. This compound is used in various biochemical and physiological studies due to its role as a precursor in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) can be synthesized through enzymatic methods. One common method involves the use of uridine 5’-diphosphoglucose pyrophosphorylase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine triphosphate and glucose-1-phosphate . The reaction conditions typically include a buffer solution at a specific pH, magnesium chloride as a cofactor, and the enzyme itself.

Industrial Production Methods

Industrial production of uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) involves large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and substrate concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form uridine 5’-diphosphoglucuronic acid.

Substitution: It can participate in glycosylation reactions, where the glucose moiety is transferred to other molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and glycosyltransferases for glycosylation reactions. The conditions typically involve aqueous solutions at specific pH values and temperatures optimized for enzyme activity .

Major Products

The major products formed from these reactions include uridine 5’-diphosphoglucuronic acid and various glycosylated molecules, such as glycoproteins and glycolipids .

Wissenschaftliche Forschungsanwendungen

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) has a wide range of scientific research applications:

Wirkmechanismus

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) exerts its effects by acting as a substrate for glycosyltransferases, which transfer the glucose moiety to other molecules. It also acts as an agonist to the purinergic receptor P2Y14, involved in the activation of dendritic cells and glial cells . Additionally, it can activate G protein-coupled receptor 17, inducing oligodendrocyte differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uridine 5’-diphosphoglucuronic acid: An oxidized form of uridine 5’-diphosphoglucose.

Uridine 5’-diphosphogalactose: A similar nucleotide sugar with a galactose moiety instead of glucose.

Uridine 5’-diphospho-N-acetylglucosamine: A nucleotide sugar with an N-acetylglucosamine moiety.

Uniqueness

Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) is unique due to its carbon-13 labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling provides insights into the metabolic pathways and interactions of glucose-containing molecules .

Eigenschaften

Molekularformel |

C15H24N2NaO17P2 |

|---|---|

Molekulargewicht |

595.25 g/mol |

InChI |

InChI=1S/C15H24N2O17P2.Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);/t5-,6-,8-,9-,10+,11-,12-,13-,14-;/m1./s1/i3+1,5+1,8+1,10+1,12+1,14+1; |

InChI-Schlüssel |

KHHGZQPGMGODIU-JSSOXMFJSA-N |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)O)O)O.[Na] |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)